ethyl (2S)-2-phenylpropanoate
CAS No.: 111170-56-0
Cat. No.: VC0038649
Molecular Formula: C11H14O2
Molecular Weight: 178.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111170-56-0 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 |
IUPAC Name | ethyl (2S)-2-phenylpropanoate |
Standard InChI | InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |
SMILES | CCOC(=O)C(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Ethyl (2S)-2-phenylpropanoate belongs to the family of phenylpropanoic acid esters with a defined stereocenter at the C-2 position. The compound features a phenyl group and methyl group arranged in the (S) configuration according to the Cahn-Ingold-Prelog priority rules, making it stereochemically distinct from its (R) counterpart. Based on structural analysis, the molecular formula of ethyl (2S)-2-phenylpropanoate would be C₁₁H₁₄O₂, which is related to but distinct from ethyl (2S)-3-nitro-2-phenylpropanoate (C₁₁H₁₃NO₄) described in the literature . The stereogenic center at C-2 makes this compound particularly important in contexts where stereochemical purity is essential, such as asymmetric synthesis and pharmaceutical applications. Unlike some related compounds such as ethyl (2S,3S)-3-bromo-2-hydroxy-3-phenylpropanoate, which contains additional functional groups, ethyl (2S)-2-phenylpropanoate has a relatively simpler structure with the phenyl group directly attached to the chiral carbon .
Structural Features
The structure of ethyl (2S)-2-phenylpropanoate can be characterized by several key components that define its chemical behavior. The compound contains an ethyl ester group (-COOC₂H₅) that provides potential for various transformations while maintaining the stereochemical integrity of the molecule. A phenyl ring is directly attached to the C-2 position, contributing to the compound's lipophilicity and potential for π-π interactions in various chemical and biological contexts. The methyl group at the C-2 position, along with the phenyl group, creates the stereogenic center with the specific (S) configuration. This structural arrangement differs from compounds like ethyl (2S)-2-amino-3-phenylpropanoate, where the phenyl group is located at the C-3 position rather than at C-2 .
Stereochemical Significance
The stereochemistry of ethyl (2S)-2-phenylpropanoate is particularly important for its potential applications and chemical behavior. The specific (S) configuration at the C-2 position dictates the three-dimensional arrangement of the molecule, which can significantly influence its interactions with other chiral entities, including biological receptors and catalysts. Methods for determining and confirming this stereochemistry might include approaches similar to those described for other chiral compounds, such as the use of MTPA esters and NMR spectroscopy . The absolute stereochemistry of chiral compounds can be successfully determined through various analytical techniques, including 1H NMR of their MTPA esters, which has been validated for specific cases through computational experiments .
Physical and Chemical Properties
Spectroscopic Properties
The spectroscopic properties of ethyl (2S)-2-phenylpropanoate would include characteristic patterns in various spectroscopic techniques that could be used for its identification and structural confirmation. In 1H NMR spectroscopy, the compound would display distinctive signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the methine proton at the chiral center (around 3.7-3.9 ppm), the methyl group attached to the chiral center (approximately 1.5 ppm), and the ethyl ester protons (with the methylene quartet at about 4.0-4.2 ppm and the methyl triplet at about 1.2 ppm). The stereochemical information might be derived through techniques similar to those described for MTPA esters, where significant differences in chemical shifts can be observed for diastereomeric derivatives .
Synthesis Methods
Stereoselective Synthesis
The synthesis of ethyl (2S)-2-phenylpropanoate with high stereochemical purity requires methods that can either generate the (S) stereochemistry directly or resolve racemic mixtures. Various approaches can be considered for achieving the desired stereochemical outcome, including asymmetric catalysis, resolution techniques, and transformations starting from naturally occurring chiral starting materials. The stereoselective synthesis of similar compounds has been described in the literature, providing potential routes that could be adapted for ethyl (2S)-2-phenylpropanoate.
Enzymatic Approaches
Enzyme-catalyzed reactions offer powerful tools for stereoselective synthesis due to the inherent chirality of enzyme active sites. Lipase-catalyzed resolutions have been successfully employed for the preparation of various chiral compounds, as demonstrated in the literature for N-(2-hydroxylalkyl)acrylamides through a lipase-catalyzed resolution process . The Kazlauskas rule, which predicts that lipases tend to hydrolyze esters of chiral secondary alcohols having absolute configuration (R) faster than their enantiomer, could potentially be applied in the context of preparing or resolving compounds related to ethyl (2S)-2-phenylpropanoate . These enzymatic approaches offer the advantage of mild reaction conditions and potentially high stereoselectivity.
Chemical Synthesis Routes
Several chemical routes could potentially be employed for the synthesis of ethyl (2S)-2-phenylpropanoate. One approach might involve the stereoselective alkylation of appropriately substituted benzyl compounds followed by esterification. Another potential route could involve asymmetric hydrogenation of the corresponding unsaturated precursor, ethyl 2-phenylpropenoate, using chiral catalysts to control the stereochemical outcome. The esterification of (S)-2-phenylpropanoic acid with ethanol represents a more straightforward approach, provided that the chiral acid is available with the required stereochemical purity. This approach is conceptually similar to the esterification steps described for the synthesis of compounds like ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, which involves the protection of L-phenylalanine with a Boc group followed by esterification with ethanol.
Applications and Uses
Synthetic Intermediate
Ethyl (2S)-2-phenylpropanoate serves as a valuable chiral building block in organic synthesis due to its defined stereocenter and functional group transformations potential. The ester functionality provides a handle for various chemical transformations while preserving the stereochemical integrity at the C-2 position. This makes the compound particularly useful in the synthesis of more complex molecules where stereochemical control is crucial. The potential synthetic utility of similar compounds has been demonstrated in the literature, such as the use of protected amino acid esters like ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate in peptide synthesis. In such contexts, the Boc protecting group can be removed under acidic conditions, allowing for the extension of peptide chains and demonstrating the utility of these types of esters in complex molecule synthesis.
Analytical Standard
Analytical Methods
Stereochemical Analysis
The absolute stereochemistry of chiral compounds like ethyl (2S)-2-phenylpropanoate can be determined using various analytical techniques. NMR spectroscopy using chiral derivatizing agents such as 2-methoxy-2-(trifluoromethyl)phenylacetic acid (MTPA) has been widely used in the determination of configuration of stereogenic centers . The method involves converting the chiral compound into diastereomeric derivatives using MTPA, followed by analysis of the resulting NMR spectra to identify characteristic differences in chemical shifts that can reveal the absolute configuration. This approach has been validated through computational experiments for specific cases, providing a robust method for stereochemical assignment .
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, would be valuable for analyzing the enantiomeric purity of ethyl (2S)-2-phenylpropanoate. These methods allow for the separation of enantiomers based on their differential interactions with the chiral stationary phase, providing a means to assess the stereochemical purity of the compound. Gas chromatography with chiral columns could also potentially be employed for similar purposes, especially given the relatively low molecular weight and volatility of ethyl (2S)-2-phenylpropanoate compared to larger molecules. These analytical methods are crucial in contexts where high stereochemical purity is required, such as pharmaceutical applications.
Computational Approaches
Comparison with Related Compounds
Structural Comparisons
Ethyl (2S)-2-phenylpropanoate shares structural similarities with several compounds described in the literature, while differing in key aspects that influence its properties and potential applications. Unlike ethyl (2S,3S)-3-bromo-2-hydroxy-3-phenylpropanoate, which contains a bromine atom and a hydroxyl group, ethyl (2S)-2-phenylpropanoate has a simpler structure without these additional functional groups . The compound also differs from ethyl (2S)-2-amino-3-phenylpropanoate, where the phenyl group is at the C-3 position rather than at C-2, and an amino group is present at the C-2 position . Similarly, it differs from more complex derivatives like ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, which contains a Boc-protected amino group and has the phenyl group at C-3.
Comparative Properties Table
This table highlights the structural similarities and differences between ethyl (2S)-2-phenylpropanoate and related compounds described in the literature, illustrating the diversity of functionalized phenylpropanoate derivatives and their unique chemical identities.
Synthetic Relationships
The synthesis methods described for related compounds provide insights into potential approaches for preparing ethyl (2S)-2-phenylpropanoate. For instance, ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is synthesized through the protection of L-phenylalanine with a Boc group followed by esterification, demonstrating the utility of amino acid derivatives as precursors for functionalized propanoates. Similarly, the lipase-catalyzed resolution described for the preparation of chiral N-(2-hydroxylalkyl)acrylamides suggests potential enzymatic approaches for obtaining ethyl (2S)-2-phenylpropanoate with high enantiomeric purity . These synthetic relationships highlight the interconnectedness of various chiral compounds and the transferability of synthetic methodologies across related structures.
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